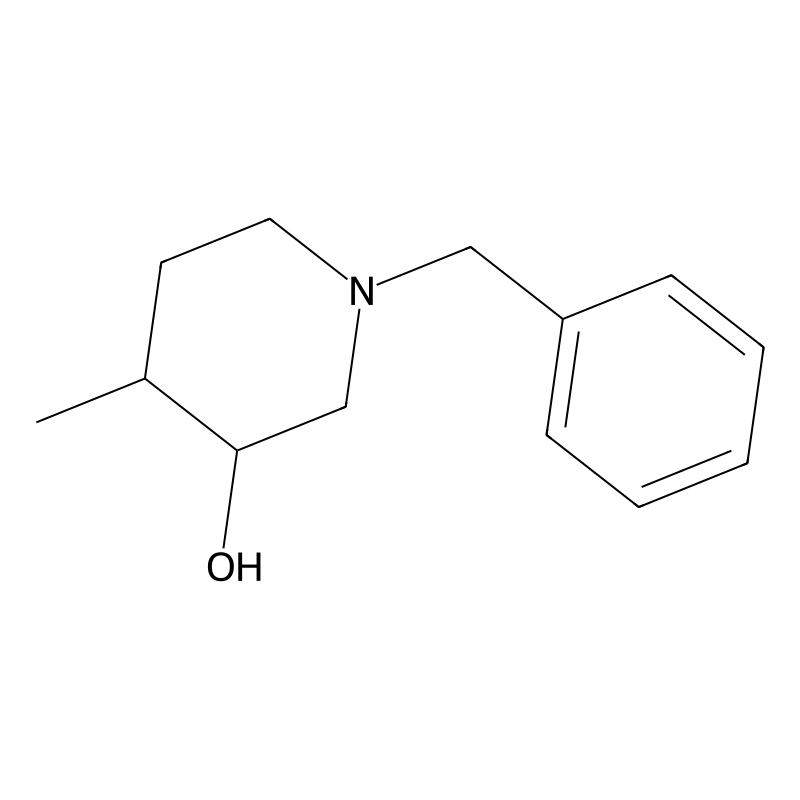1-Benzyl-4-methylpiperidin-3-ol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Availability and Sources:
Potential Applications:
While there is currently limited scientific literature available on the specific applications of 1-Benzyl-4-methylpiperidin-3-ol, its structural similarity to other piperidine derivatives suggests potential research areas. Piperidines are a diverse class of organic compounds with various biological activities, including acting as:
- Central nervous system (CNS) modulators: Some piperidine derivatives exhibit psychoactive properties and have been investigated for their potential in treating neurological disorders [].
- Antidepressants: Certain piperidines have been explored for their potential use in treating depression due to their ability to interact with neurotransmitters involved in mood regulation [].
- Anticonvulsants: A few piperidine derivatives have been studied for their potential anticonvulsant properties, suggesting a possible role in treating epilepsy [].
1-Benzyl-4-methylpiperidin-3-ol is an organic compound characterized by its molecular formula and a molar mass of approximately 205.3 g/mol. It is a derivative of piperidine, featuring a benzyl group at the nitrogen atom and a hydroxyl group at the third carbon of the piperidine ring. The compound is notable for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceutical agents.
- Esterification: Reacting with acids to form esters.
- Oxidation: Converting the hydroxyl group to carbonyl compounds.
- Nucleophilic substitutions: Where the hydroxyl group can be replaced by other nucleophiles, enhancing its utility in synthetic pathways.
In particular, it serves as an important intermediate in synthesizing pyrrolo[2,3-d]pyrimidine compounds, which are known inhibitors of protein kinases .
Research indicates that 1-Benzyl-4-methylpiperidin-3-ol exhibits several biological activities:
- Antimicrobial Properties: Studies have shown that derivatives of this compound possess significant antibacterial and antioxidant activities, making them relevant in medical research.
- Neurotropic Effects: Similar compounds have demonstrated potential neurotropic properties, suggesting possible applications in treating neurological conditions.
The compound's interaction with various biological targets may influence cellular processes, including cell signaling and metabolism.
The synthesis of 1-Benzyl-4-methylpiperidin-3-ol can be achieved through several methods:
- Reduction of Ketones: Starting from 1-benzyl-4-methylpiperidin-3-one, reduction reactions can yield the corresponding alcohol.
- Alkylation Reactions: Utilizing appropriate alkyl halides with 4-methylpiperidine derivatives can also lead to the formation of this compound.
- Multi-step Synthesis: Involves several reactions including protection-deprotection strategies and functional group transformations to achieve the desired product.
A common method involves reacting 1-benzyl-4-methylpiperidin-3-one with reducing agents such as lithium aluminum hydride or sodium borohydride under controlled conditions .
1-Benzyl-4-methylpiperidin-3-ol is primarily used in:
- Pharmaceutical Synthesis: It acts as an intermediate in creating drugs such as tofacitinib, which is used for treating rheumatoid arthritis.
- Chemical Research: Its unique structure allows for exploration in developing new compounds with specific biological activities.
Studies focusing on 1-Benzyl-4-methylpiperidin-3-ol have revealed its interactions with various biological molecules:
- Protein Kinases: The compound has been implicated in modulating protein kinase activity, which is crucial for many cellular functions .
- Cellular Pathways: Its effects on signaling pathways suggest potential roles in regulating cell growth and apoptosis.
The compound's stability under inert conditions allows for effective handling and experimentation in laboratory settings .
Several compounds share structural similarities with 1-Benzyl-4-methylpiperidin-3-ol. Here are notable examples:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 1-Benzyl-4-methylpiperidin-3-one | 32018-96-5 | Ketone derivative; used as an intermediate in similar syntheses. |
| Tofacitinib | 540737-29-9 | A drug derived from piperidine; used for rheumatoid arthritis treatment. |
| 4-Methylpiperidine | 626-36-6 | A simpler piperidine derivative without the benzyl or hydroxyl group. |
Uniqueness
1-Benzyl-4-methylpiperidin-3-ol stands out due to its hydroxyl group, which enhances its reactivity compared to similar compounds like 1-benzyl-4-methylpiperidin-3-one. This functional group allows for diverse chemical transformations and biological interactions that are pivotal in drug development and medicinal chemistry applications.








